NBD-Fructose: A Comprehensive Technical Guide for Researchers
NBD-Fructose: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-deoxy-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-fructose (NBD-Fructose), a fluorescent analog of fructose. This document details its fundamental principles, synthesis, and key applications in cellular and molecular research, with a focus on its utility in studying fructose transport and metabolism.
Core Principles of NBD-Fructose
NBD-fructose is a synthetic molecule created by covalently linking a fructose moiety to a fluorescent dye, 7-nitrobenz-2-oxa-1,3-diazole (NBD).[1][2][3] This conjugation imparts fluorescent properties to the fructose molecule, allowing for its visualization and tracking within biological systems.[1]
Chemical Structure and Properties:
NBD-fructose is formed by coupling NBD-chloride with the amine group of an amino fructose derivative.[1][3] The NBD group itself is non-fluorescent but becomes highly fluorescent upon conjugation with the amino group of the fructose derivative.[1] This property is crucial for its application as a fluorescent probe.
Mechanism of Cellular Uptake:
NBD-fructose is primarily transported into cells via facilitative glucose transporters (GLUTs), with a notable specificity for the fructose transporter GLUT5.[1] Many cancer cell types exhibit an overexpression of GLUT5, making NBD-fructose a valuable tool for studying fructose uptake in these cells and for differentiating them from normal cells which typically have lower GLUT5 expression.[1][4] While GLUT5 is the principal transporter, other GLUTs such as GLUT2, GLUT7, GLUT9, and GLUT12 can also transport fructose, albeit with lower affinity.[1] The specificity of NBD-fructose for GLUT5 is influenced by the nature of the fluorescent tag; larger fluorophores can lead to uptake that is independent of GLUT5.[1]
Quantitative Data
The following tables summarize the key quantitative parameters of NBD-fructose.
Table 1: Physicochemical Properties of NBD-Fructose
| Property | Value | Reference |
| CAS Number | 940961-04-6 | [2][5] |
| Molecular Formula | C₁₂H₁₄N₄O₈ | [2][5] |
| Molecular Weight | 342.3 g/mol | [2][5] |
| Solubility | 30 mg/mL in PBS (pH 7.2) and Water | [5] |
Table 2: Photophysical Properties of NBD-Fructose
| Property | Value | Reference |
| Excitation Maximum (λex) | ~472 nm | [1][2][3] |
| Emission Maximum (λem) | ~538 nm | [1][2][3] |
| Quantum Yield | Not explicitly reported in the reviewed literature. | |
| Molar Extinction Coefficient | Not explicitly reported in the reviewed literature. |
Table 3: Biological Activity and Specificity
| Parameter | Value | Cell Line/System | Reference |
| Primary Transporter | GLUT5 | Various cancer cell lines | [1] |
| IC₅₀ of D-fructose vs. 6-NBDF uptake | 1.7 M | EMT6 murine breast cancer cells | [6] |
| Kᵢ of NBDM (a similar NBD-sugar analog) | 2.3–2.7 mM | Human MCF7 breast cancer cells | [7] |
| Kₘ of D-[¹⁴C]fructose for GLUT5 | 11–15 mM | GLUT5-expressing oocytes and membrane vesicles | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing NBD-fructose.
Synthesis of 1-NBDF (NBD-Fructose)
This protocol is adapted from Levi et al., 2007.[4]
Materials:
-
1-amino-1-deoxy-D-fructose
-
4-chloro-7-nitrobenzofurazan (NBD chloride)
-
0.3 M Sodium bicarbonate (NaHCO₃) solution
-
Methanol
-
Water
-
Reverse-phase high-performance liquid chromatography (HPLC) system
Procedure:
-
Dissolve 10 mg of amino fructose in 200 µL of 0.3 M NaHCO₃.
-
Add the amino fructose solution to a solution of 10 mg of NBD chloride in 400 µL of methanol.
-
Stir the mixture at room temperature for 20 hours.
-
Remove the solvents in vacuo.
-
Add 400 µL of water to the residue and remove the precipitate by centrifugation.
-
Purify the filtrate using a reverse-phase semi-preparative HPLC column.
-
Column: Zorbax SB (C18, 9.4 mm × 250 mm)
-
Mobile Phase: 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile (CH₃CN).
-
Gradient: Start at 5% CH₃CN and end at 80% CH₃CN at 42 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 218 nm and 475 nm.
-
Note: The synthesis is known to have a low yield, typically around 5%.[4] The HPLC chromatogram may show two peaks corresponding to different isomers of 1-NBDF, which can be combined for uptake studies.[4]
Cellular Uptake Assay using Fluorescence Microscopy
This protocol is a general guide based on methodologies described in the literature.[4]
Materials:
-
Cells of interest (e.g., MCF-7, MDA-MB-435 breast cancer cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
NBD-fructose stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., eGFP filter set: excitation 450/490 nm, emission 515/565 nm)[4]
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Cell Fasting (Optional but Recommended): To enhance uptake, aspirate the culture medium and wash the cells with PBS. Then, incubate the cells in a glucose-free medium for a defined period (e.g., 30-60 minutes).
-
NBD-Fructose Incubation: Dilute the NBD-fructose stock solution in a glucose-free medium to the desired final concentration (e.g., 10 µM).[4] Remove the fasting medium and add the NBD-fructose containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specific time (e.g., 15-60 minutes).[4]
-
Washing: Aspirate the NBD-fructose solution and wash the cells three times with cold PBS to remove extracellular probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. Acquire images using both fluorescence and bright-field channels.
-
Data Analysis: Quantify the fluorescence intensity per cell or per area using image analysis software (e.g., ImageJ, CellProfiler). Background subtraction is crucial for accurate quantification.[9]
Quantitative Analysis of NBD-Fructose Uptake by Flow Cytometry
This protocol allows for the high-throughput quantification of NBD-fructose uptake in a cell population.[4]
Materials:
-
Cells of interest grown in suspension or detached from culture plates
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
NBD-fructose stock solution
-
Flow cytometer equipped with a blue laser (e.g., 488 nm) and appropriate detectors (e.g., FITC or GFP channel).
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest.
-
NBD-Fructose Incubation: Resuspend the cells in a glucose-free medium containing the desired concentration of NBD-fructose (e.g., 3-10 µM).[4]
-
Incubation: Incubate the cells at 37°C for a specific time (e.g., 60 minutes).[4]
-
Washing: Pellet the cells by centrifugation and wash them twice with cold FACS buffer.
-
Resuspension: Resuspend the cells in FACS buffer for analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Record the fluorescence signal in the appropriate channel (e.g., FITC/GFP).
-
Data Analysis: Gate on the live cell population based on forward and side scatter. Determine the mean fluorescence intensity (MFI) of the cell population. Compare the MFI of treated cells to that of control (untreated) cells.
Visualizations
The following diagrams illustrate key concepts and workflows related to NBD-fructose.
Caption: Synthesis workflow for NBD-Fructose.
Caption: Cellular uptake of NBD-Fructose via GLUT5.
References
- 1. NBD-Fructose | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorescent Fructose Derivatives for Imaging Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discrimination of GLUTs by Fructose Isomers Enables Simultaneous Screening of GLUT5 and GLUT2 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
